![molecular formula C16H16O4 B2447515 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde CAS No. 1305312-52-0](/img/structure/B2447515.png)
4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “3-(4-Methoxyphenoxy)benzaldehyde” was used as a building block in the synthesis of tetrahydroisoquinolinones . It was also used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .
Molecular Structure Analysis
The molecular structure of a similar compound, “3-(4-Methoxyphenoxy)benzaldehyde”, has been reported. Its molecular formula is C14H12O3 and its molecular weight is 228.2433 .
Scientific Research Applications
- Precursor for Biologically Active Compounds : Researchers use 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde as a building block for synthesizing other compounds. For instance, it serves as a precursor in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxypropionic acid .
- Neurotrophic Compound Synthesis : It plays a role in the enantioselective total synthesis of (-)-talaumidin, a neurotrophic compound .
- Intermediate in Drug Synthesis : 4-Methoxybenzaldehyde dimethyl acetal, derived from this compound, is used in the synthesis of pharmaceutical intermediates. For example, it contributes to the preparation of 1-methoxy-1-(4-methoxyphenyl)hept-2-yne and other related compounds .
Organic Synthesis and Medicinal Chemistry
Pharmaceuticals and Drug Development
properties
IUPAC Name |
4-methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-6-4-3-5-13(14)11-20-16-9-12(10-17)7-8-15(16)19-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGPGXJRLYSHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde |
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